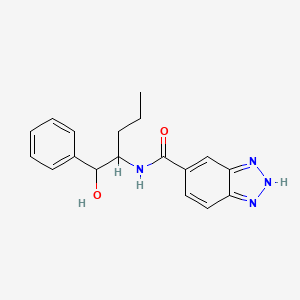
3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with an amino group and a carboxamide group The compound also includes a quinoline ring system with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives, such as:
- 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
What sets 3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide apart is its unique combination of a pyrazine ring with a quinoline and piperidine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c20-18-17(22-9-10-23-18)19(26)24-14-6-7-15(25-11-2-1-3-12-25)16-13(14)5-4-8-21-16/h4-10H,1-3,11-12H2,(H2,20,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUBWGCLDMBSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)NC(=O)C4=NC=CN=C4N)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6716706.png)


![N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide](/img/structure/B6716716.png)
![4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B6716728.png)



![N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6716776.png)
![N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B6716782.png)
![4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716789.png)
![N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide](/img/structure/B6716795.png)
![4-ethyl-N-[[2-(methylsulfonylmethyl)phenyl]methyl]cyclohexane-1-carboxamide](/img/structure/B6716802.png)
